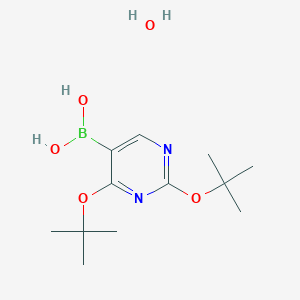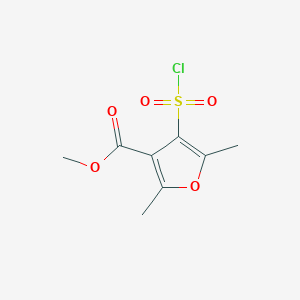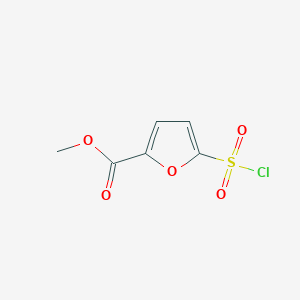
1-Fluoro-3-isopropoxybenzene
Vue d'ensemble
Description
1-Fluoro-3-isopropoxybenzene is a versatile building block used in the preparation of various ligands such as EPhos, piperidinemethanols, and functionalized xanthones . It has a molecular formula of C9H11FO and a molecular weight of 154.18 g/mol.
Synthesis Analysis
This compound is used in the preparation of ligands, which facilitates the palladium-catalyzed formation of 2-(hetero)arylaminooxazoles and 4-(hetero)arylaminothiazoles . Protodeboronation of alkyl boronic esters is a key reaction in its synthesis .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a fluorine atom and an isopropoxy group attached to it .Chemical Reactions Analysis
This compound is a versatile building block for the preparation of various ligands. It plays a crucial role in the palladium-catalyzed formation of 2-(hetero)arylaminooxazoles and 4-(hetero)arylaminothiazoles .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature. It has a flash point of 62 °C .Applications De Recherche Scientifique
Photolysis and Isomerization Studies
1-Fluoro-3-isopropoxybenzene has been studied for its photochemical properties, particularly in the context of fluorotrifluoromethylbenzenes. Research has focused on its photolysis and isomerization in the gas phase, utilizing various excitation wavelengths. This research provides valuable insights into the photochemical behavior of fluorinated aromatic compounds (Al-ani, 1973).
Applications in Serum Amino Acids Assay
The compound has been explored as a reagent in the assay of serum amino acids. Its reaction with amino acids offers a potential method for determining amino acid concentrations in serum, highlighting its utility in biochemical analysis (Rapp, 1963).
Role in Synthesis of PET Tracers
This compound has applications in the synthesis of radiotracers for positron emission tomography (PET). It can be used as a nucleophile in the preparation of fluoroalkyl aryl ester and ether PET tracers, showcasing its significance in medical imaging technologies (Pan et al., 2013).
Chemical Modification of Erythrocyte Membranes
Research has also explored the use of this compound in the chemical modification of erythrocyte membranes. This compound can alter the permeability of cell membranes to ions, contributing to the understanding of membrane biochemistry and potential medical applications (Berg et al., 1965).
Organometallic Chemistry and Catalysis
In organometallic chemistry, fluorinated benzenes like this compound are increasingly recognized for their role as solvents and ligands in transition-metal-based catalysis. Their unique properties due to fluorination make them suitable for various chemical reactions, including C-H and C-F bond activation (Pike et al., 2017).
Safety and Hazards
Mécanisme D'action
Target of Action
1-Fluoro-3-isopropoxybenzene is a versatile building block for the preparation of ligands . It has been used in the synthesis of various ligands such as EPhos, piperidinemethanols, and functionalized xanthones . These ligands can interact with a variety of biological targets, depending on their structure and functional groups.
Mode of Action
It is known to facilitate the palladium-catalyzed formation of 2-(hetero)arylaminooxazoles and 4-(hetero)arylaminothiazoles . This suggests that it may interact with its targets through the formation of these compounds, leading to changes in the target’s function or activity.
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be related to the targets of the ligands it helps synthesize. For instance, the formation of 2-(hetero)arylaminooxazoles and 4-(hetero)arylaminothiazoles suggests involvement in pathways related to these compounds . .
Analyse Biochimique
Biochemical Properties
1-Fluoro-3-isopropoxybenzene plays a significant role in biochemical reactions, particularly in the synthesis of ligands and other functionalized compounds. It interacts with enzymes, proteins, and other biomolecules to facilitate the formation of complex structures. For example, it has been used in the palladium-catalyzed formation of 2-(hetero)arylaminooxazoles and 4-(hetero)arylaminothiazoles . The nature of these interactions involves the formation of covalent bonds between the compound and the target biomolecules, leading to the creation of new chemical entities.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with specific enzymes and proteins, facilitating the formation of new chemical entities. For instance, its role in the palladium-catalyzed formation of heteroarylaminooxazoles and heteroarylaminothiazoles involves the activation of palladium catalysts, which in turn promote the desired chemical reactions .
Propriétés
IUPAC Name |
1-fluoro-3-propan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-7(2)11-9-5-3-4-8(10)6-9/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDGWZOOYLDIPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372081 | |
| Record name | 1-Fluoro-3-isopropoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203115-93-9 | |
| Record name | 1-Fluoro-3-(1-methylethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=203115-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Fluoro-3-isopropoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Bis[4-(4-nitrophenoxy)phenyl]hexafluoropropane](/img/structure/B1363443.png)











